2,6-Dimethylquinolin-4-amine
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of immense significance in the chemical sciences. orientjchem.orgresearchgate.net It is often described as a "privileged scaffold" in medicinal chemistry because its structure is a recurring motif in a multitude of pharmacologically active compounds. researchgate.netnih.gov The versatility of the quinoline nucleus allows for substitutions and modifications at various positions, enabling the fine-tuning of a compound's chemical, physical, and biological properties. orientjchem.org
The importance of the quinoline framework is underscored by its presence in numerous approved drugs and its role as a key building block for the development of new therapeutic agents. researchgate.netnih.gov Researchers have extensively explored quinoline derivatives for a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypercholesterolemic properties. orientjchem.orgnih.govbenthamdirect.com The ability of the quinoline ring system to interact with biological targets, such as enzymes and DNA, contributes to its broad spectrum of bioactivity. orientjchem.orgbenthamdirect.com
Furthermore, the quinoline scaffold is not limited to medicinal applications. Its unique photophysical properties have led to its use in the development of fluorescent probes for bioimaging and sensing applications. nih.gov The ongoing exploration of novel synthetic methodologies, including greener chemistry approaches, continues to expand the library of accessible quinoline derivatives, ensuring its continued prominence in drug discovery and materials science research. nih.govnih.gov
Overview of Research Trajectories for 2,6-Dimethylquinolin-4-amine and its Derivatives
While this compound itself is primarily documented as a chemical intermediate, its structural framework serves as a valuable starting point for the synthesis of more complex derivatives with specific functional applications. uni.lubldpharm.com The research trajectories for this compound are therefore largely defined by the exploration of its derivatives, which have been investigated for roles ranging from bioanalytical reagents to potential therapeutics.
One significant area of research involves the derivatization of the 4-amino group to create novel molecules with enhanced or specific functionalities. For instance, a derivative known as 2,6-dimethylquinoline-4-(N-succinimidyl) formate (B1220265) has been synthesized and utilized as a fluorescent probe. This compound reacts selectively with primary and secondary aliphatic amines to produce highly fluorescent products, forming the basis of a spectrofluorimetric method for detecting these amines in water samples. researchgate.net
Another research avenue focuses on synthesizing Schiff base derivatives by reacting the 4-amino group. An example is N-[(E)-(4-Fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine. ontosight.ai While specific biological data for this exact compound are limited, related quinoline-based structures have been investigated for a range of therapeutic applications, including in oncology and for infectious diseases. ontosight.ai Similarly, research has indicated that compounds with structures analogous to N-(4-ethoxyphenyl)-2,6-dimethylquinolin-4-amine show potential antimicrobial, antiviral, and anticancer activities. ontosight.ai These findings highlight a research trajectory aimed at exploring the therapeutic potential of N-substituted this compound derivatives.
The table below summarizes key research findings related to derivatives of this compound.
| Derivative Name | Research Application/Finding |
| 2,6-Dimethylquinoline-4-(N-succinimidyl) formate | Synthesized as a fluorescent probe for the sensitive and selective detection of aliphatic amines in aqueous media. researchgate.net |
| N-[(E)-(4-Fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine | A synthetic derivative whose structural class is explored for potential applications in medicinal chemistry, including oncology and infectious diseases. ontosight.ai |
| N-(4-ethoxyphenyl)-2,6-dimethylquinolin-4-amine | Structurally similar compounds have been noted for potential antimicrobial, antiviral, and anticancer properties. ontosight.ai |
The research on this compound and its derivatives illustrates a common paradigm in chemical science where a core structure is systematically modified to develop compounds with tailored properties for specific, high-value applications in fields such as analytical chemistry and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFPURWTSVNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497034 | |
| Record name | 2,6-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342618-57-9 | |
| Record name | 2,6-Dimethyl-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342618-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,6-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Green Chemistry Approaches to 2,6-Dimethylquinolin-4-amine Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinoline (B57606) derivatives to reduce reaction times, energy consumption, and the use of hazardous materials. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including quinolines. asianpubs.org This method offers several advantages over conventional heating, such as shorter reaction times, higher yields, and often solvent-free conditions. researchgate.netnih.gov For instance, the one-pot, multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid under microwave irradiation is a notable green protocol. nih.gov While not directly synthesizing this compound, this demonstrates the potential of microwave technology in quinoline synthesis. The synthesis of 2,4-dichloroquinolines from anilines in the presence of phosphorus oxychloride and malonic acid can be achieved in as little as 50 seconds under microwave irradiation at 600 W. asianpubs.org
Microwave-assisted synthesis can significantly improve the efficiency of traditional named reactions used for quinoline synthesis. For example, in a Combes-like synthesis, using an acidic resin catalyst under solvent-free microwave conditions can reduce reaction times from hours to minutes and increase yields. smolecule.com Similarly, microwave irradiation has been successfully employed in the synthesis of various substituted quinolines, highlighting its versatility. researchgate.neteurjchem.com
Conventional Synthetic Routes to this compound and its Precursors
Traditional methods for quinoline synthesis often involve multi-step procedures and harsh reaction conditions. One of the most established methods for synthesizing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. smolecule.com
A common precursor for this compound is 4,6-dimethylquinolin-2-ol, which can be treated with reagents like phosphorus oxychloride to introduce a chlorine atom at the 2-position, forming 2-chloro-4,6-dimethylquinoline. smolecule.com This intermediate can then undergo nucleophilic substitution with an amine source to yield the desired 4-amino derivative. The synthesis of 7-Amino-4,6-dimethyl-quinolin-2-ol, a related compound, involves the cyclization of 4,6-dimethyl-2-nitroaniline with ethyl acetoacetate, followed by the reduction of the nitro group. evitachem.com
The Combes quinoline synthesis is another pivotal method for constructing substituted quinolines. smolecule.com It involves the condensation of an aniline (B41778) derivative with a β-diketone, followed by acid-catalyzed cyclization. smolecule.com For this compound, this could involve reacting p-toluidine (B81030) with a suitable β-dicarbonyl compound.
Reaction Mechanisms Governing this compound Formation and Reactivity
The formation of the quinoline ring in reactions like the Friedländer synthesis proceeds through an initial imine formation between the amino group of the aniline derivative and the carbonyl group of the other reactant. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. smolecule.com The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group in the intermediate to facilitate its removal as water, but not so acidic that it deactivates the amine nucleophile by protonating it. libretexts.org
In the Combes synthesis, the mechanism involves the formation of a Schiff base from the aniline and the β-diketone, which then undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration to form the quinoline.
The reactivity of this compound is characteristic of both the quinoline ring system and the amino group. The quinoline ring can undergo electrophilic aromatic substitution. The amino group at the 4-position is nucleophilic and can participate in various reactions, including acylation and alkylation.
Derivatization Strategies and Functionalization of the this compound Core
The this compound core is a versatile scaffold that can be derivatized to create a wide range of functional molecules with applications in materials science and coordination chemistry.
Synthesis of Fluorescent Probes based on this compound Derivatives
Quinoline derivatives are known for their fluorescent properties and are often used as the core structure for fluorescent probes. researchgate.net A derivative of 2,6-dimethylquinoline (B146794), 2,6-dimethylquinoline-4-(N-succinimidyl) formate (B1220265) (DMQF-OSu), has been synthesized and utilized as a fluorogenic reagent for the sensitive detection of aliphatic amines. nih.govresearchgate.net This probe reacts selectively with primary and secondary aliphatic amines to produce strongly fluorescent products. nih.govresearchgate.net The synthesis of such probes often involves activating the carboxylic acid derivative of the quinoline, for example, with N-hydroxysuccinimide, to create a reactive ester that readily couples with amines. researchgate.netmdpi.com
The derivatization strategy often involves a two-step synthesis. First, a key precursor like a dichloroquinoline is synthesized, which can then undergo regioselective cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various functional groups at specific positions on the quinoline ring. nih.gov
Table 1: Spectroscopic Properties of a Fluorescent Probe Derived from 2,6-Dimethylquinoline
| Property | Value | Reference |
| Excitation Wavelength (λex) | 324.4 nm | nih.govresearchgate.net |
| Emission Wavelength (λem) | 416 nm | nih.govresearchgate.net |
| Detection Limit | 1.94 x 10⁻¹⁰ mol L⁻¹ | nih.govresearchgate.net |
Formation of Metal Complexes Involving this compound Ligands
The nitrogen atom in the quinoline ring and the exocyclic amino group of this compound can act as coordination sites for metal ions, making it a potential ligand for the formation of metal complexes. byjus.com Hydrazone derivatives of quinolines have been shown to form stable complexes with various metal ions, including cobalt(II) and copper(II). ekb.egresearchgate.netasianpubs.org For example, 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ), a derivative of 4,6-dimethylquinoline, acts as a bidentate or tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form mononuclear, binuclear, or dimeric complexes. ekb.egresearchgate.net The geometry of these complexes can vary from tetrahedral to square planar, square pyramidal, and octahedral depending on the metal ion and other ligands present. asianpubs.org
The formation of these complexes involves the reaction of the quinoline-based ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques. ekb.egresearchgate.net
Preparation of Schiff Base Derivatives
The primary amine group at the C4 position of the this compound core is readily available for nucleophilic addition, making it an ideal substrate for the synthesis of Schiff bases (also known as imines). Schiff bases are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. nepjol.info This reaction is generally carried out by refluxing the two reactants in a suitable solvent, often ethanol, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step. nih.gov
The general reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff base. nepjol.info The resulting N-((2,6-dimethylquinolin-4-yl)imino) derivatives can be synthesized from a wide array of carbonyl compounds, leading to a diverse library of molecules.
The synthesis of these derivatives is a common strategy in medicinal chemistry to explore how different substituents impact biological activity. For instance, Schiff bases derived from various substituted aromatic aldehydes can be prepared to study structure-activity relationships. A general synthetic scheme is presented below:
Reaction Scheme:
Reaction of this compound with a substituted aldehyde (R-CHO) to form the corresponding Schiff base.
(Image of the chemical reaction showing the structure of this compound reacting with an aldehyde R-CHO to yield the Schiff base product and water)
Research findings on related aminoquinoline structures show that the choice of the aldehyde is crucial. A variety of substituted aromatic and heterocyclic aldehydes can be used, leading to products with potentially diverse chemical properties. researchgate.neteurjchem.com
Below is a table of representative Schiff base derivatives that can be synthesized from this compound using this methodology.
| Aldehyde Reactant | Resulting Schiff Base Product Name | Chemical Formula of Product |
|---|---|---|
| Benzaldehyde | N-benzylidene-2,6-dimethylquinolin-4-amine | C₁₈H₁₆N₂ |
| 4-Hydroxybenzaldehyde | 4-(((2,6-dimethylquinolin-4-yl)imino)methyl)phenol | C₁₈H₁₆N₂O |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2,6-dimethylquinolin-4-amine | C₁₉H₁₈N₂O |
| 4-Nitrobenzaldehyde | 2,6-dimethyl-N-(4-nitrobenzylidene)quinolin-4-amine | C₁₈H₁₅N₃O₂ |
| 2-Furaldehyde | N-(furan-2-ylmethylene)-2,6-dimethylquinolin-4-amine | C₁₆H₁₄N₂O |
Integration into Hybrid Molecular Systems
The strategy of creating hybrid molecules involves covalently linking two or more distinct pharmacophoric units to generate a single molecular entity. mdpi.com This approach is prominent in drug discovery, aiming to combine the functionalities of different molecules to achieve enhanced efficacy, target multiple biological pathways, or overcome drug resistance. nih.govresearchgate.net The 4-aminoquinoline (B48711) scaffold is a well-established core for this purpose, particularly in the development of antimalarial agents. nih.govrsc.org
This compound can serve as a key building block in the synthesis of such hybrid systems. Methodologies for its integration include:
Linker-Based Synthesis: The primary amine can be acylated or alkylated with a linker molecule that possesses a second reactive group. This second group is then used to attach another molecular scaffold. For example, reaction with a halo-acyl halide would introduce a reactive alkyl halide chain, ready for substitution by another nucleophilic molecule. This method allows for the connection of the quinoline core to diverse structures like pyrimidines, pyrazoles, or isatins. mdpi.comnih.govnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product that incorporates portions of all starting materials. acs.org The 4-aminoquinoline moiety can be incorporated into complex structures using MCRs like the Ugi or Mannich reactions. capes.gov.br For instance, an MCR could combine this compound, an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate a complex, amide-containing hybrid molecule. This approach is valued for its atom economy and ability to produce diverse molecular libraries efficiently. frontiersin.orgnih.gov
The resulting hybrid molecules merge the structural features of the 2,6-dimethylquinoline core with those of other heterocyclic or functional systems.
The table below provides examples of potential hybrid molecular systems incorporating the this compound scaffold.
| Hybrid System Type | Second Pharmacophore | Potential Synthetic Strategy | Resulting Hybrid Class |
|---|---|---|---|
| Quinoline-Pyrimidine | Substituted Pyrimidine | Nucleophilic substitution via a linker | Pyrimidine-linked 4-aminoquinolines nih.govrsc.org |
| Quinoline-Isatin | Isatin Derivative | Condensation or linker-based coupling | 4-Aminoquinoline-isatin hybrids mdpi.com |
| Quinoline-Imidazole | Substituted Imidazole | Multicomponent reaction (e.g., van Leusen) nih.gov | Imidazole-containing 4-aminoquinolines |
| Quinoline-Pyrano[2,3-c]pyrazole | Pyrano[2,3-c]pyrazole | Coupling via an ethyl linker nih.gov | Pyrano[2,3-c]pyrazole-aminoquinoline conjugates |
| Quinoline-Peptidomimetic | Isocyanide / Carboxylic Acid | Ugi four-component reaction | α-acylamino-amide derivatives of 4-aminoquinoline capes.gov.br |
Advanced Spectroscopic and Analytical Characterization for Research Applications
Vibrational Spectroscopy (FT-IR) for Structural Elucidation
Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in 2,6-Dimethylquinolin-4-amine
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3500-3300 |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | < 3000 |
| Aromatic C=C | Stretching | 1600-1400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Multinuclear NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of organic molecules.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a quinoline (B57606) derivative provides key information about the number and environment of protons. hw.ac.uk For this compound, distinct signals are expected for the aromatic protons on the quinoline ring system, the protons of the two methyl groups, and the protons of the amine group. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (7.0-8.5 ppm). The methyl protons will appear as singlets in the upfield region, with their exact chemical shifts influenced by their position on the quinoline ring. The amine protons often present as a broad singlet, and their chemical shift can vary depending on factors like solvent and concentration. hw.ac.uk
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound will produce a distinct signal. The chemical shifts for the aromatic carbons typically appear between 110-150 ppm, while the methyl carbons will resonate at much higher field (lower ppm values). bhu.ac.in The carbon atom attached to the amine group will also have a characteristic chemical shift.
Multinuclear NMR: While ¹H and ¹³C are the most common nuclei studied, multinuclear NMR techniques can provide further structural insights. For instance, ¹⁴N or ¹⁵N NMR could directly probe the nitrogen environment of the amine and the quinoline ring, although these are less common due to lower sensitivity and other technical challenges. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals by revealing their connectivity. smolecule.com
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Doublet, Singlet |
| Amine Protons | Variable (often broad) | Singlet |
| Methyl Protons | ~2.5 | Singlet |
| Aromatic Carbons | 110 - 150 | - |
| Methyl Carbons | ~20-25 | - |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.
MS and HRMS: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of 172.23 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₁H₁₂N₂). mdpi.com
GC-MS: Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is suitable for the analysis of volatile compounds like this compound. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can aid in structural confirmation. For dimethylquinolines, fragmentation often involves the loss of a hydrogen atom (M-H) or a methyl group (M-CH₃), potentially through ring-expanded intermediates. cdnsciencepub.com The analysis of reaction intermediates in quinoline synthesis has been successfully achieved using techniques like FAB-MS, which confirms molecular ion peaks and characteristic fragmentation patterns. smolecule.com
Electronic Absorption and Fluorescence Spectroscopy (UV/Vis, Spectrofluorimetry) for Optical Properties and Analytical Detection
Electronic spectroscopy provides information about the electronic transitions within a molecule and is useful for both qualitative and quantitative analysis.
UV/Vis Spectroscopy: The UV-Vis absorption spectrum of quinoline derivatives is characterized by absorption bands in the ultraviolet and visible regions. sciforschenonline.org These absorptions arise from π→π* and n→π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring. The introduction of an amino group at the 4-position and methyl groups at the 2- and 6-positions will influence the electronic structure and thus the absorption spectrum of this compound.
Spectrofluorimetry: Many quinoline derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. sciforschenonline.orgrsc.org The fluorescence properties, including the excitation and emission maxima and the quantum yield, are highly dependent on the molecular structure and the solvent environment. The fluorescence of this compound can be exploited for sensitive detection in various analytical methods. For instance, derivatives of 2,6-dimethylquinoline (B146794) have been used as fluorescent probes for the determination of aliphatic amines. researchgate.netnih.gov
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and purification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) in Derivatization and Separation
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. bitesizebio.com For amines, HPLC analysis can be enhanced through pre-column or post-column derivatization to improve detection sensitivity, particularly with UV or fluorescence detectors. mdpi.com Derivatives of 2,6-dimethylquinoline have themselves been used as derivatizing agents to enable the fluorescent detection of other amines by HPLC. researchgate.net The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation of this compound from related compounds or impurities. americanpharmaceuticalreview.com
Gas Chromatography (GC) for Volatile Amine Analysis
Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. bitesizebio.com As an amine, this compound is amenable to GC analysis. The choice of the GC column (e.g., a capillary column with a suitable stationary phase) and temperature programming are key parameters for achieving good separation. bitesizebio.com GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for both quantitative and qualitative analysis of this compound. mdpi.com
Computational and Theoretical Investigations of 2,6 Dimethylquinolin 4 Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. rsc.org It helps in determining kinetic and thermodynamic stability, calculating structural parameters, and analyzing molecular interactions and electronic properties. rsc.org DFT calculations are frequently performed using the B3LYP functional with various basis sets, such as 6-311G++(d,p), to achieve a balance between accuracy and computational cost. researchgate.net
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. crystalsolutions.euarxiv.org For quinoline (B57606) derivatives, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to optimize the molecular structure. bohrium.com This process refines bond lengths, bond angles, and dihedral angles to predict the molecule's equilibrium geometry.
In studies of related quinoline derivatives, DFT calculations have provided detailed structural parameters. For instance, the bond lengths within the quinoline ring system are influenced by electron delocalization. arabjchem.org The C4-N7 and C8-C7 bond lengths in quinoline derivatives have been reported to be around 1.36 Å and 1.32 Å, respectively. arabjchem.org The introduction of substituent groups, such as the methyl and amine groups in 2,6-Dimethylquinolin-4-amine, would be expected to cause slight alterations in these parameters due to their electronic effects.
Table 1: Representative Structural Parameters of a Quinoline Core Note: This table presents typical bond lengths and angles for a quinoline nucleus based on DFT studies of related derivatives. Specific values for this compound would require a dedicated computational study.
| Parameter | Description | Typical Value (Å or °) |
| C2-C3 | Bond Length | ~1.37 |
| C3-C4 | Bond Length | ~1.42 |
| C4-C10 | Bond Length | ~1.41 |
| N1-C2 | Bond Length | ~1.32 |
| N1-C9 | Bond Length | ~1.37 |
| C2-N1-C9 | Bond Angle | ~117° |
| C2-C3-C4 | Bond Angle | ~120° |
| C5-C10-C4 | Bond Angle | ~121° |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. rsc.orgajchem-a.com The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept an electron. ajchem-a.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. rsc.orgresearchgate.netsemanticscholar.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. arabjchem.orginformaticsjournals.co.in These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A high value indicates greater stability. informaticsjournals.co.in
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ). arabjchem.orginformaticsjournals.co.in
Table 2: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative Note: The following values are illustrative, based on a computational study of a quinolin-2(1H)-one substituted coumarin (B35378) derivative, and provide an example of the data obtained from such analyses. informaticsjournals.co.in
| Descriptor | Formula | Value (eV) |
| EHOMO | - | -6.469 |
| ELUMO | - | -2.618 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.851 |
| Ionization Potential (I) | -EHOMO | 6.469 |
| Electron Affinity (A) | -ELUMO | 2.618 |
| Chemical Hardness (η) | (I-A)/2 | 1.926 |
| Electronegativity (χ) | (I+A)/2 | 4.544 |
| Electrophilicity Index (ω) | μ²/2η | 5.361 |
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational methods used to investigate and visualize intermolecular and intramolecular interactions. up.ac.zamdpi.com QTAIM analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds and non-covalent contacts. mdpi.com For non-covalent interactions like hydrogen bonds and van der Waals forces, the electron density at the bond critical point (BCP) is typically low (< 0.10 a.u.) and the Laplacian of the electron density (∇²ρ(r)) is positive. mdpi.com
NCI analysis is particularly useful for visualizing weak interactions in 3D space by plotting the reduced density gradient (RDG) versus the electron density. up.ac.zamdpi.com This method can identify hydrogen bonds, van der Waals interactions, and steric repulsion, which are colored differently in graphical representations (typically blue for strong attraction, green for weak interactions, and red for repulsion). mdpi.com For a molecule like this compound, these analyses can reveal intramolecular hydrogen bonds and other stabilizing or destabilizing interactions within the crystal lattice or when interacting with other molecules. frontiersin.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. wustl.edujscimedcentral.com This method is instrumental in drug discovery for predicting binding modes, assessing binding affinity, and understanding the intermolecular interactions that stabilize the ligand-receptor complex. wustl.eduresearchgate.net
Molecular docking simulations position the ligand (this compound) within the binding site of a biological target and calculate a score that estimates the binding affinity. wustl.edu This score, often expressed in kcal/mol, helps in ranking potential drug candidates. researchgate.net Quinoline derivatives have been studied as inhibitors for various targets, including bacterial enzymes and cancer-related proteins. rsc.orgtubitak.gov.trmdpi.com
For example, in docking studies against various protein targets, different quinoline derivatives have shown promising binding energies. One study on novel quinoline derivatives as inhibitors for a human breast cancer cell line receptor (Topo2α) reported binding energies as low as -10.4 kcal/mol. researchgate.net Another study targeting HIV reverse transcriptase found a quinoline derivative with a docking score of -10.67 kcal/mol. tubitak.gov.trnih.gov The binding affinity of this compound would depend on the specific topology and amino acid composition of the target's active site, with the methyl and amine groups playing key roles in establishing favorable contacts.
Table 3: Example Binding Affinities of Quinoline Derivatives with Various Protein Targets Note: This table compiles docking results from various studies on different quinoline derivatives to illustrate the range of binding affinities observed.
| Quinoline Derivative | Protein Target | PDB ID | Binding Affinity (kcal/mol) |
| Novel Quinoline Derivative | Topoisomerase (II) (Topo2α) | - | -10.4 researchgate.net |
| Pyrimidine-containing Quinoline | HIV Reverse Transcriptase | 4I2P | -10.67 tubitak.gov.tr |
| Quinoline-based Chalcone | HIV Reverse Transcriptase | - | -9.5 nih.gov |
| Furochromenoquinolin-6-amine | DNA-gyrase | 1HNJ | -49.84 (MM/GBSA dG Bind) mdpi.com |
| 6-chlorocyclopentaquinolinamine | Penicillin Binding Protein (PBP2a) | 4DK1 | - mdpi.com |
The stability of a ligand in a protein's binding pocket is determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.orgasianpubs.org Molecular docking analysis provides detailed information about these interactions at the atomic level. researchgate.net
Hydrogen Bonding: The 4-amino group and the quinoline nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively. Docking studies on similar 4-aminoquinolines have shown that these groups can form crucial hydrogen bonds with amino acid residues like Gln, Tyr, and Thr in the active site. mdpi.com These directed interactions are critical for orienting the ligand correctly and contributing significantly to binding affinity. plos.org
Hydrophobic Interactions: The aromatic quinoline ring and the two methyl groups at positions 2 and 6 provide a significant hydrophobic character to the molecule. These groups can engage in favorable hydrophobic and π-alkyl interactions with nonpolar amino acid residues such as Ala, Ile, Phe, and Trp lining the binding pocket. mdpi.comresearchgate.net Optimizing these hydrophobic interactions is a key strategy in drug design to enhance binding affinity and efficacy. plos.org
Application in Structure-Based Drug Design
Structure-Based Drug Design (SBDD) is a computational methodology that utilizes the three-dimensional structure of a biological target, typically a protein, to guide the design and optimization of potential drug candidates. This approach aims to identify molecules that can bind to a specific site on the target, such as an enzyme's active site or an allosteric site, thereby modulating its biological function. Key techniques in SBDD include molecular docking, which predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target, and the scoring of these poses to estimate binding affinity.
While specific SBDD studies focusing exclusively on this compound are not extensively documented, the broader class of 4-aminoquinolines has been the subject of such investigations, providing a framework for how this compound could be evaluated. A notable application is in the design of novel antibacterial agents targeting Methicillin-Resistant Staphylococcus aureus (MRSA).
In one such study, a series of 4-aminoquinoline (B48711) derivatives were investigated as potential inhibitors of Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers high-level resistance to β-lactam antibiotics in MRSA. researchgate.net Molecular docking studies were performed to elucidate the binding modes of these compounds within the PBP2a active site (PDB ID: 4DK1). mdpi.compreprints.org The analysis revealed that the most active compounds established specific interactions with key amino acid residues. For instance, compounds like 7-chlorophenylquinolinamine and 6-chlorocyclopentaquinolinamine were found to interact with the PBP2a binding pocket through a combination of hydrophobic interactions, hydrogen bonds, and halogen bonds. preprints.org
The key interactions for the most potent compounds involved specific amino acid residues within the PBP2a binding site. preprints.org These interactions are crucial for the stabilization of the ligand-protein complex and are detailed in the table below.
| Compound | Interacting Residues | Interaction Type | Docking Score (kcal/mol) |
|---|---|---|---|
| 6-chlorocyclopentaquinolinamine | ALA601, ILE614 | Hydrophobic | 34.31 |
| GLN521 | Hydrogen Bond | ||
| TYR519, THR399 | Halogen Bond | ||
| 7-chlorophenylquinolinamine | ALA601, ILE614 | Hydrophobic | N/A |
| GLN521 | Hydrogen Bond | ||
| TYR519, THR399 | Halogen Bond |
Table 1: Summary of molecular docking results for selected 4-aminoquinoline derivatives against PBP2a. Data sourced from a study on the antibacterial efficacy of 4-aminoquinoline derivatives. preprints.org N/A indicates data not available in the source.
These findings highlight how the 4-aminoquinoline scaffold can be effectively docked into a bacterial target. The principles from this research are directly applicable to this compound for the rational design of new antibacterial candidates. By using its structure as a starting point in SBDD, modifications can be computationally explored to optimize interactions with target residues, potentially leading to compounds with enhanced potency.
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
Molecular docking provides a static snapshot of the ligand-protein interaction. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the dynamic behavior of a ligand within its binding site, assessing the stability of binding poses, revealing conformational changes in the protein, and estimating binding free energies.
The simulations of PPE blends reveal how the molecule's conformation and mobility are influenced by its environment. rsc.orgrsc.org For instance, the radius of gyration for PPE was shown to change when blended with other polymers, indicating conformational adjustments. rsc.org
| System | Degree of Polymerization (DP) | Average Radius of Gyration (Rg) of PPE (Å) |
|---|---|---|
| Pure PPE | 10 | 8.60 ± 0.12 |
| Pure PPE | 20 | 12.24 ± 0.19 |
| Pure PPE | 30 | 15.02 ± 0.28 |
| PPE-PMMA Blend | 20 | 13.63 ± 0.40 |
| PPE-PMMA Blend | 30 | 16.03 ± 0.51 |
Table 2: Radius of Gyration (Rg) of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) in pure form and in a blend with poly(methyl methacrylate) (PMMA), as determined by atomistic MD simulations. Data sourced from a study on polymer blends. rsc.org
These studies also employ both all-atom and coarse-grained (CG) simulation models. escholarship.orgscispace.com CG models simplify the system by grouping several atoms into a single particle, allowing for simulations over longer time and length scales, which is particularly useful for studying large-scale conformational changes or the behavior of large molecular assemblies. escholarship.org
In the context of this compound, MD simulations would be a crucial next step after docking. They could be used to verify the stability of a predicted binding pose within a target like PBP2a, analyze the network of hydrogen bonds with surrounding water molecules and protein residues, and explore potential conformational rearrangements of the target protein upon binding. This provides a more realistic and dynamic understanding of the binding event.
Computational Prediction of Biological Activities and Structure-Activity Relationships
Computational methods are widely used to predict the biological activities of novel compounds and to establish Structure-Activity Relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of untested compounds and for guiding the synthesis of more potent analogues.
The 4-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs. nih.govmdpi.com Numerous QSAR and SAR studies have been conducted on this class of compounds to understand the structural requirements for their activity. nih.govmalariaworld.orgslideshare.net For example, a QSAR study on 7-chloro-4-aminoquinoline derivatives identified the influence of steric, hydrophobic, and electronic properties on their antimalarial activity, leading to statistically significant models useful for rational drug design. asianpubs.org
More advanced, three-dimensional QSAR (3D-QSAR) studies provide insights into how the steric and electrostatic fields of a molecule influence its interaction with a receptor. A docking-guided 3D-QSAR analysis of 4-aminoquinoline-1,3,5-triazine derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) produced a robust predictive model. ugm.ac.id
| Model Parameter | Value |
|---|---|
| R² (Coefficient of Determination) | 0.881 |
| Q² (Cross-validated R²) | 0.773 |
Table 3: Statistical results for the best 3D-QSAR model developed for 4-aminoquinoline-1,3,5-triazine inhibitors of PfDHFR. High R² and Q² values indicate a model with good explanatory and predictive power, respectively. ugm.ac.id
SAR studies on various quinoline derivatives have highlighted key structural features for different biological activities. For antimalarial activity, the 4-amino group is often essential, while substituents on the quinoline ring, such as the 7-chloro group in chloroquine, significantly enhance potency. slideshare.net In the context of antibacterial activity, SAR studies combined with docking have shown that specific substitutions can optimize interactions with the target enzyme, as seen with the enhanced MRSA inhibition by 6-chlorocyclopentaquinolinamine due to additional π-alkyl interactions. mdpi.compreprints.org
For this compound, these established SAR and QSAR models provide a basis for predicting its potential biological activities. The presence of the 4-amino group suggests potential for antimalarial or antibacterial action. The methyl groups at positions 2 and 6 would influence the compound's steric profile and lipophilicity. Based on SAR from related series, these groups could either enhance binding by fitting into hydrophobic pockets of a target protein or hinder it if they introduce steric clashes. Computational prediction methods allow for a preliminary assessment of these effects, prioritizing the compound for synthesis and experimental testing if favorable properties are predicted.
Investigation of Biological Activities and Mechanistic Insights
Antimicrobial Activity of 2,6-Dimethylquinolin-4-amine Derivatives
Derivatives of this compound have emerged as a promising class of antimicrobial agents with a broad spectrum of activity.
Studies have shown that derivatives of 4-aminoquinoline (B48711), the parent structure of this compound, exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain 4-aminoquinoline derivatives have demonstrated moderate to potent activity against strains such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus pyogenes. mdpi.compreprints.org
One study highlighted a series of 4-aminoquinoline derivatives, where some compounds showed notable activity. For example, 6-chlorocyclopentaquinolinamine was particularly effective against MRSA with a minimum inhibitory concentration (MIC) of 0.125 mM, while 2-fluorocycloheptaquinolinamine was active against S. pyogenes with an MIC of 0.25 mM. mdpi.comresearchgate.netpreprints.org Another derivative, compound 9d, showed good activity against Staphylococcus aureus, Streptococcus pyogenes, and clinical MRSA isolates. mdpi.compreprints.org The antimicrobial tests on some thiazole-quinolinium derivatives revealed potent bactericidal activity against several Gram-positive strains, including MRSA, and some Gram-negative strains like E. coli. rsc.org
Interactive Table: Antimicrobial Efficacy of Selected 4-Aminoquinoline Derivatives
| Compound | Bacterial Strain | MIC (mM) | Reference |
|---|---|---|---|
| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 | mdpi.comresearchgate.netpreprints.org |
| 2-fluorocycloheptaquinolinamine | S. pyogenes | 0.25 | mdpi.comresearchgate.netpreprints.org |
The antimicrobial effects of these quinoline (B57606) derivatives are attributed to several mechanisms of action. One of the key targets is the Penicillin-Binding Protein 2a (PBP2a), an enzyme crucial for bacterial cell wall synthesis in MRSA. mdpi.com Molecular docking studies have shown that certain 4-aminoquinoline derivatives can bind to the active site of PBP2a. mdpi.comresearchgate.net For example, compounds like 6-chlorocyclopentaquinolinamine and 7-chlorophenylquinolinamine have been shown to interact with key amino acid residues in the PBP2a binding pocket, such as ALA601 and ILE614, through hydrophobic interactions, and with GLN521 via hydrogen bonding. mdpi.compreprints.org These interactions are thought to inhibit the transpeptidase activity of PBP2a, thereby disrupting cell wall synthesis and leading to bacterial death. mdpi.comnih.gov
Another proposed mechanism of action for some quinoline derivatives is the inhibition of folate synthesis. researchgate.net Folate is an essential nutrient for bacteria, required for the synthesis of DNA, RNA, and proteins. By inhibiting key enzymes in the folate synthesis pathway, such as dihydrofolate reductase (DHFR), these compounds can effectively starve the bacteria of this vital component, leading to growth arrest. researchgate.netmdpi.com Some pyrimido[5,4-b]quinoline derivatives, which are structurally related to this compound, have been suggested to act as dual inhibitors of thymidylate synthase (TS) and DHFR.
Anticancer Activity of this compound and its Analogues
In addition to their antimicrobial properties, this compound and its analogues have demonstrated significant potential as anticancer agents.
Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. These compounds have shown promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-468, as well as liver cancer cells (HepG2). nih.govarchivesofmedicalscience.com
For instance, a series of 4-aminoquinoline derivatives exhibited significant cytotoxicity against MCF-7 and MDA-MB-468 breast cancer cells. nih.gov One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells. nih.gov Another study on fused chromenopyrimidines, which share a similar heterocyclic core, showed substantial activity against several cancer cell lines, including MDA-MB-435 and MDA-MB-468. mdpi.com Furthermore, certain 4-(Imidazolylmethyl)quinoline derivatives have demonstrated cytotoxicity against MCF-7 and T47D breast cancer cells. nih.gov
Interactive Table: Cytotoxic Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference |
|---|---|---|---|
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | nih.gov |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | nih.gov |
| 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (9d) | MCF-7 | <25 | nih.gov |
The anticancer activity of these compounds is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netdovepress.com Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy. d-nb.info
Several studies have shown that derivatives of this compound can trigger apoptosis in cancer cells. plos.orgnih.gov For example, a novel marine alkaloid analog, FBA-TPQ, was found to induce apoptosis in human ovarian cancer cells. plos.org Similarly, some aminophenol analogues have been shown to induce apoptosis in leukemia cells. nih.gov The mechanism of apoptosis induction can involve the activation of caspase cascades and the modulation of Bcl-2 family proteins, which are key regulators of apoptosis. mdpi.comdovepress.com
In addition to apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.netfrontiersin.org For instance, some quinoline derivatives have been shown to arrest the cell cycle at the G2/M phase in breast cancer cells. researchgate.net This cell cycle arrest is often accompanied by the modulation of key cell cycle regulatory proteins. plos.org
An important aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to normal, healthy cells. Some derivatives of this compound have shown a degree of selectivity towards cancer cells. For example, a study on 4-amino-thienopyrimidine derivatives, which are structurally related to the compound of interest, revealed a higher selective index for certain compounds against MCF-7 breast cancer cells compared to normal cells. mdpi.com
The addition of a sugar moiety to quinoline derivatives has been explored as a strategy to enhance their selectivity for cancer cells, which often have an increased demand for glucose. mdpi.com Furthermore, some novel aminophenol analogues have demonstrated potent anticancer activity against various cancer cell lines while having a lesser effect on normal cells. nih.gov The development of compounds with high selectivity for cancer cells is a key goal in the design of new and more effective anticancer drugs. mdpi.com
Enzyme Inhibition Profiles
The interaction of this compound and its derivatives with various enzymes is a key area of investigation. These interactions can elucidate the compound's metabolic fate and its potential to modulate pathological processes.
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Studies have shown that various amine stimulants can inhibit CYP2D6 and CYP3A4. nih.gov While specific data for this compound is limited, related quinoline-based structures have demonstrated inhibitory activity against several CYP isoforms. For instance, 2,6-dimethylquinoline (B146794) is a known inhibitor of CYP1A2 and also shows weak inhibition of CYP2B6. medchemexpress.com The inhibitory potential of amine-containing compounds against CYP2D6 and CYP3A4 highlights the importance of evaluating this compound for similar effects to prevent potential adverse drug interactions. nih.gov The CYP3A family, particularly CYP3A4, is the most abundant in the liver and is responsible for metabolizing a large percentage of clinically used drugs. pensoft.net
Table 1: Inhibition of Cytochrome P450 Isoforms by a Related Quinoline Compound
| Compound | CYP Isoform | IC50 (µM) |
|---|---|---|
| 2,6-Dimethylquinoline | CYP1A2 | 3.3 medchemexpress.com |
This table presents the inhibitory concentration (IC50) of 2,6-dimethylquinoline against specific cytochrome P450 enzymes. A lower IC50 value indicates a more potent inhibition.
Beyond CYPs, the inhibitory effects of quinoline derivatives on other enzymes involved in disease pathways are of significant interest.
15-Lipoxygenase (15-LOX): This enzyme is involved in the formation of lipid peroxides and plays a role in inflammatory processes. nih.gov Inhibition of 15-LOX is a promising strategy for interfering with regulated cell death in inflammatory conditions. nih.gov While direct studies on this compound are not available, various heterocyclic compounds have been investigated as 15-LOX inhibitors. nih.gov For example, isoquercitrin (B50326) and trifolin, both flavonoid compounds, act as competitive inhibitors of 15-lipoxygenase. ubaya.ac.id The potential of quinoline derivatives to inhibit this enzyme warrants further investigation.
α-Amylase: This enzyme is a key player in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. d-nb.inforsc.org Various plant extracts and synthetic compounds are known to inhibit α-amylase. jmbfs.orgresearchgate.net Studies on 5-amino-nicotinic acid derivatives have shown that compounds with halogen substitutions exhibit potent α-amylase inhibitory activity. d-nb.info Given the structural similarities, this compound could potentially exhibit similar inhibitory effects.
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. vietnamjournal.rumdpi.com Inhibitors of DHFR, such as trimethoprim, often contain a 2,4-diaminopyrimidine (B92962) motif. vietnamjournal.runih.gov The 4-amino group of this compound makes it a candidate for investigation as a potential DHFR inhibitor, although its efficacy would depend on its ability to mimic the binding of endogenous substrates or known inhibitors. mdpi.com
Understanding the kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of a compound. Different types of reversible inhibition—competitive, uncompetitive, and non-competitive—are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. sigmaaldrich.com
Competitive inhibition: The inhibitor binds to the active site, preventing substrate binding. This increases the Michaelis constant (Km) but does not affect the maximum velocity (Vmax). sigmaaldrich.com
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vmax and Km. sigmaaldrich.com
Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. This decreases Vmax without changing Km. tamhsc.edu
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. researchgate.net
While specific kinetic studies for this compound are not widely reported, the characterization of inhibition kinetics for any observed enzymatic inhibition would be a critical next step in its pharmacological evaluation. nih.gov
Receptor Modulation and Interaction with Biological Macromolecules
The biological effects of a compound are often mediated through its interaction with specific receptors and other macromolecules.
Derivatives of 2,4-dimethylquinoline (B72138) have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, indicating potential applications in neurological disorders. smolecule.comnih.govebi.ac.uk Specifically, a scaffold hopping exercise led to the discovery of a novel 2,4-dimethylquinoline carboxamide core that demonstrated M4 PAM activity. nih.govebi.ac.ukresearchgate.net This suggests that the quinoline scaffold can serve as a basis for developing receptor modulators.
Furthermore, 2,6-dimethylquinoline-4-carboxylic acid N-hydroxysuccinimide ester is utilized as a crosslinking reagent to attach fluorescent dyes or biotin (B1667282) to biomolecules, highlighting the reactivity of the quinoline core with biological macromolecules like proteins and peptides. lookchem.com The 4-amino group in this compound provides a site for potential interactions, such as hydrogen bonding, with biological targets. mdpi.com The study of how these interactions modulate the structure and dynamics of macromolecules is an active area of research. elifesciences.org
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For quinoline derivatives, SAR studies have provided valuable insights.
For instance, in a series of 4-aminoquinoline derivatives, the nature and position of substituents on the quinoline ring were found to be critical for their antibacterial activity. mdpi.com Docking studies with Penicillin-Binding Protein (PBP2a) revealed that hydrophobic interactions and hydrogen bonding play a key role in the binding of these compounds. mdpi.com Similarly, for α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be essential for potent activity. researchgate.net
In the context of this compound, SAR studies would involve synthesizing and testing a series of analogues with modifications at various positions of the quinoline ring and the amino group. For example, altering the methyl groups at positions 2 and 6 or substituting the amino group at position 4 could significantly impact biological efficacy. These studies are crucial for optimizing the lead compound to enhance its desired activity and selectivity. nih.govresearchgate.net
Advanced Applications in Materials Science and Analytical Technologies
Application in Organic Electronics and Optoelectronic Devices
The unique properties of quinoline-based compounds have made them attractive candidates for various applications in organic electronics. However, it is important to note that while the broader class of quinoline (B57606) derivatives has been investigated, specific research on 2,6-Dimethylquinolin-4-amine in these applications is not extensively documented in publicly available scientific literature. The following sections discuss the potential roles of this compound based on the known functionalities of similar quinoline structures.
Role as Organic Semiconductors
Potential in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives have been widely explored as materials for Organic Light-Emitting Diodes (OLEDs), serving as emitters, host materials, or electron-transporting layers. tandfonline.comtandfonline.comrsc.orgresearchgate.netnih.gov The fluorescence properties of many quinoline compounds make them suitable as emissive materials, where they are responsible for light generation in the device. researchgate.net The electroluminescent properties of such materials are highly dependent on their molecular structure. For instance, the introduction of different substituents can tune the emission color and efficiency of the resulting OLED. tandfonline.comtandfonline.comnih.gov Although there is no specific data available for this compound in OLEDs, its amine and dimethyl substitutions could theoretically influence its photoluminescent and electroluminescent characteristics. Further research would be necessary to determine its actual performance and potential in OLED applications.
Exploration in Organic Electrochemical Transistors (OECTs)
Organic Electrochemical Transistors (OECTs) are devices that are gaining prominence in bioelectronics and sensing applications due to their ability to operate in aqueous environments. The fundamental principle of an OECT involves the modulation of the electronic current in an organic semiconductor channel by an ionic flux from an electrolyte. While various organic materials have been employed in OECTs, the exploration of quinoline derivatives in this context is an emerging area. The amine group in this compound could potentially interact with ions in an electrolyte, which might influence the transistor's performance. However, there is currently a lack of specific research investigating the use of this compound in OECTs.
Development as Fluorescent Probes for Analytical Sensing
In contrast to its nascent exploration in organic electronics, derivatives of this compound have shown significant promise and practical application in the field of analytical sensing, particularly as fluorescent probes.
Quantitative Determination of Aliphatic and Biogenic Amines
A derivative of this compound, namely 2,6-dimethylquinoline-4-(N-succinimidyl) formate (B1220265) (DMQF-OSu), has been synthesized and successfully utilized as a novel fluorogenic reagent. This compound demonstrates high selectivity in its reaction with primary and secondary aliphatic amines, resulting in products with strong fluorescence. This specific reactivity forms the basis of a spectrofluorimetric method for the quantitative determination of total aliphatic amines.
The method exhibits a broad linear calibration range and a very low detection limit, making it highly sensitive. The reaction conditions are mild, proceeding in a weak basic medium, which is advantageous for many sample types.
Analytical Parameters for Aliphatic Amine Determination using DMQF-OSu
| Parameter | Value |
|---|---|
| Excitation Wavelength (λex) | 324.4 nm |
| Emission Wavelength (λem) | 416 nm |
| Linear Calibration Range | 6 x 10-8 - 6 x 10-6 mol l-1 |
| Detection Limit (3σ) | 1.94 x 10-10 mol l-1 |
Application in Environmental and Biological Sample Analysis
The practical utility of the fluorescent probe DMQF-OSu, derived from this compound, has been demonstrated in the analysis of real-world samples. The developed spectrofluorimetric method has been successfully applied to determine the concentration of aliphatic amines in environmental water samples, such as tap water and lake water.
The method's robustness and accuracy are highlighted by the high recovery rates obtained in these complex matrices. This indicates minimal interference from other components present in the environmental samples, a critical factor for reliable analytical methods. The simplicity, rapidity, and high sensitivity of this method present a feasible and advantageous alternative to other reported techniques for amine determination.
Recovery Rates of Aliphatic Amines in Environmental Water Samples
| Sample Type | Recovery Rate |
|---|---|
| Tap Water | 99-104% |
| Lake Water | 99-104% |
While the direct application of this compound itself as a fluorescent probe is not detailed, the successful development and application of its derivative, DMQF-OSu, underscores the potential of this chemical scaffold in creating sensitive and selective analytical tools for important analytes in both environmental and biological systems.
Live Cell Imaging and Bio-imaging Capabilities
The quinoline scaffold, the core structure of this compound, is a foundational component in the development of fluorescent small molecule probes essential for biomedical applications. nih.gov These probes are versatile tools used as cellular stains, labels for biomolecules, environmental indicators, and biosensors. nih.gov The development of quinoline-based scaffolds that can be easily functionalized at a late stage is particularly desirable because the fluorescent characteristics of a molecule are often difficult to predict through theoretical calculations or rational design alone. nih.gov
Research into tunable quinoline scaffolds has demonstrated their significant potential for a variety of imaging applications. nih.gov A key advantage of the quinoline structure is the ability to create three distinct functional domains. These domains can be modified to influence the compound's photophysical properties, introduce structural diversity, and alter its polarization. nih.gov This high degree of tunability allows for the optimization of the fluorophore for specific uses. For instance, the photophysical properties of these scaffolds can be adjusted based on their chemical structure and the surrounding environment, leading to applications such as pH-sensitive probes for live-cell imaging. nih.gov While direct studies on this compound for these specific applications are not detailed, its structural inclusion of the quinoline core suggests its potential as a platform for developing novel imaging agents. The broader family of quinoline-based molecules represents a significant area of research for creating advanced tools for visualizing and understanding complex biological processes within living cells. nih.gov
Synthetic Utility as a Precursor for Diverse Heterocyclic Scaffolds
This compound and its close derivatives serve as valuable starting materials in organic synthesis for the construction of more complex, polyfunctional heterocyclic systems. The inherent reactivity of the quinoline ring and its substituents allows it to be a versatile scaffold for building diverse molecular architectures. researchgate.netresearchgate.net Nitrogen-containing heterocyclic compounds are of considerable interest in medicinal and industrial chemistry, and quinoline derivatives are important building blocks in their synthesis. researchgate.net
One notable application involves the use of 4-chloro-2,6-dimethylquinoline, a derivative of the parent compound, as a precursor for novel pyrimidine-quinoline hybrid molecules. researchgate.net In these syntheses, the chloro-substituent at the 4-position acts as a leaving group, enabling condensation reactions with various 2-amino-4,6-diarylpyrimidines to form the clubbed molecules. researchgate.net This strategy highlights the utility of the 2,6-dimethylquinoline (B146794) core as a foundational structure for creating molecules that merge different heterocyclic systems.
Similarly, derivatives like 2,6-dimethyl-4-hydroxyquinoline are employed to synthesize elaborate heterocyclic structures. For example, it can be coupled with a diazotized benzothiazole (B30560) derivative and subsequently reacted with cyanuric chloride to form a complex triazine-containing molecule. researchgate.net This multi-step synthesis demonstrates how the 2,6-dimethylquinoline moiety can be sequentially functionalized to build intricate molecular frameworks. researchgate.net
The following table summarizes representative synthetic transformations using 2,6-dimethylquinoline derivatives as precursors for more complex heterocyclic scaffolds.
| Precursor Compound | Reagents | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| 4-chloro-2,6-dimethylquinoline | 2-amino-4,6-diarylpyrimidines | Pyrimidine–quinoline clubbed molecules | researchgate.net |
| 2,6-dimethyl-4-hydroxyquinoline | 1. Diazotized 2-amino-6-ethoxy benzothiazole 2. Cyanuric chloride 3. Substituted phenylurea | 1-{4-Chloro-6-[3-(6-methoxy - benzothiazol-2-ylazo)-2,6-dimethyl-quinolin-4-yloxy]- nih.govresearchgate.netconnectjournals.com triazin-2-yl}-(substituted phenyl)-urea | researchgate.net |
These examples underscore the synthetic versatility of the 2,6-dimethylquinoline core, establishing it as a valuable precursor for a wide range of diverse and complex heterocyclic structures. researchgate.netresearchgate.net
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for Enhanced Compound Libraries
The creation of diverse chemical libraries is fundamental to drug discovery and materials science. For 2,6-Dimethylquinolin-4-amine, future synthetic efforts will likely focus on developing more efficient and versatile methodologies to generate a wide array of analogues. Traditional synthesis of quinoline (B57606) cores often involves classical reactions that may have limitations in terms of substrate scope and reaction conditions.
Emerging strategies that could be applied to create libraries based on the this compound scaffold include:
C-H Activation/Functionalization: Modern synthetic organic chemistry is increasingly leveraging carbon-hydrogen (C-H) bond activation to directly introduce new functional groups onto aromatic systems. Future work could explore the selective C-H functionalization of the quinoline core or the methyl substituents of this compound. This would allow for the late-stage modification of the molecule, rapidly generating derivatives with varied electronic and steric properties without the need for de novo synthesis of each analogue.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch chemistry, including enhanced safety, scalability, and reaction control. Developing flow-based syntheses for this compound and its derivatives would enable the rapid and automated production of a library of compounds for high-throughput screening.
Combinatorial Chemistry: By leveraging the reactive primary amine group at the 4-position, combinatorial approaches can be employed. This key functional group serves as a handle for a multitude of chemical transformations, such as acylation, alkylation, and reductive amination. High-throughput parallel synthesis could be used to react a common this compound intermediate with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to quickly build a large and structurally diverse compound library.
These advanced synthetic methods will be crucial in generating the necessary chemical diversity to explore the full potential of the this compound scaffold.
Integration of Advanced Computational Techniques for Predictive Modeling
As the complexity of compound libraries grows, so does the need for efficient screening methods. Advanced computational techniques are poised to play a pivotal role in predicting the properties and activities of this compound derivatives, thereby guiding synthetic efforts and prioritizing experimental testing. researchgate.net
Future research should integrate the following computational approaches:
Machine Learning (ML) and Artificial Intelligence (AI): By training ML models on large datasets of known bioactive molecules, it is possible to predict the potential biological activities, toxicity, and pharmacokinetic profiles of novel compounds like this compound derivatives. mdpi.comnih.gov Algorithms such as random forests, support vector machines, and deep neural networks can be employed to build predictive models based on molecular descriptors. researchgate.netmdpi.com These models can rapidly screen virtual libraries of thousands of potential derivatives to identify candidates with the highest probability of desired activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a molecule and its biological activity. For a library of this compound analogues, 3D-QSAR and other advanced QSAR techniques can identify the key structural features that are critical for a specific biological effect. This information can then be used to design new molecules with enhanced potency and selectivity.
Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking can predict the binding mode and affinity of this compound derivatives within the target's active site. Subsequent molecular dynamics simulations can then provide insights into the stability of the protein-ligand complex and the key interactions that govern binding. This atomistic-level understanding is invaluable for structure-based drug design and the optimization of lead compounds.
The synergy between high-throughput synthesis and in silico screening will accelerate the discovery of novel applications for this class of compounds.
Identification of Novel Biological Targets and Therapeutic Pathways
The quinoline scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. The 4-aminoquinoline (B48711) substructure, in particular, is famously associated with antimalarial drugs. However, the full biological potential of this compound remains largely untapped.
A key future direction is the systematic screening of this compound and its derivatives to identify novel biological targets and therapeutic pathways. Given the structural similarities to other bioactive heterocyclic molecules, several areas are ripe for investigation:
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The aminopyrimidine and related scaffolds are common in this class of drugs. nih.govresearchgate.net It is plausible that derivatives of this compound could be designed to target specific protein kinases involved in cancer and inflammatory diseases. High-throughput screening against a broad panel of kinases could uncover novel inhibitory activities.
Anticancer Activity: The search for novel anticancer agents is a major focus of drug discovery. nih.gov Systematic evaluation of this compound derivatives against a diverse panel of cancer cell lines could reveal potential antiproliferative effects. Subsequent mechanistic studies would then be required to identify the specific cellular targets and signaling pathways involved.
Antimicrobial and Antiviral Properties: The quinoline core is present in several antimicrobial agents. Future research should include screening this compound libraries for activity against a range of pathogenic bacteria, fungi, and viruses. Uncovering a novel mechanism of action could be particularly valuable in the face of growing antimicrobial resistance.
Comprehensive biological profiling is essential to unlock the therapeutic potential of this compound family.
Expansion into New Areas of Material Science and Niche Analytical Applications
Beyond its potential in biomedicine, the unique electronic and photophysical properties of the quinoline ring system suggest that this compound could find applications in materials science and as a specialized analytical tool.
Future explorations in these areas could include:
Organic Electronics: The aromatic, nitrogen-containing quinoline framework suggests that derivatives could possess interesting semiconductor properties. The amino and methyl groups provide handles for tuning the electronic properties of the molecule. By incorporating this compound into larger conjugated systems, it may be possible to develop novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) materials.
Fluorescent Probes and Sensors: Quinoline derivatives are often fluorescent. Research could focus on characterizing the photophysical properties of this compound and its derivatives. It may be possible to design molecules that exhibit changes in their fluorescence upon binding to specific metal ions, anions, or biomolecules. This would enable their use as selective chemosensors for environmental monitoring or diagnostic applications.
Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors for various metals. The this compound structure, with its multiple potential coordination sites (the two nitrogen atoms and the pi-system of the aromatic rings), could effectively adsorb onto metal surfaces and protect them from corrosive environments.
Q & A
Q. What are the standard synthetic routes for preparing 2,6-dimethylquinolin-4-amine, and what reaction conditions are critical for success?
The synthesis typically involves nucleophilic aromatic substitution of 4,7-dichloroquinoline with methylamine or dimethylamine under reflux in polar solvents like ethanol or methanol. Key conditions include:
- Solvent choice : Methanol or ethanol for optimal solubility and reactivity .
- Temperature : Reflux (70–80°C) to drive the reaction to completion .
- Catalyst/base : Potassium carbonate or triethylamine to deprotonate the amine and enhance nucleophilicity . Example: A 50% yield was achieved using 4,7-dichloroquinoline with dimethylamine in ethanol under reflux for 24 hours .
Q. How is this compound characterized to confirm structural integrity and purity?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to verify methyl group positions (e.g., δ 2.50 ppm for methyl protons) and quinoline backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 187.1234) .
- Elemental analysis : Matching calculated vs. observed C/H/N percentages (e.g., C 70.87%, H 7.36% for CHN) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can synthesis yield and purity of this compound be optimized for scale-up?
- Solvent optimization : Replace ethanol with N-methyl-2-pyrrolidone (NMP) to enhance reaction rates and yields (e.g., 92% yield in NMP vs. 50% in ethanol) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >90% purity .
- Purification techniques : Use flash chromatography with gradients of ethyl acetate/hexane or methanol to isolate high-purity fractions (>98% HPLC purity) .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., antimalarial vs. anticancer results)?
- Meta-analysis frameworks : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability in activity data. For example, an I² >50% indicates significant heterogeneity, prompting subgroup analysis by cell line or assay type .
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed O₂/CO₂ levels for Plasmodium cultures) to minimize environmental variability .
Q. How do structural modifications (e.g., styryl or chalcone appendages) influence the biological activity of this compound derivatives?
- Electron-donating groups : Adding dimethylamino styryl groups enhances antimalarial IC values (e.g., 0.8 µM vs. 12 µM for unmodified analogs) by improving target binding .
- Chalcone hybrids : Derivatives like (2E)-3-(4-chlorophenyl)-1-{4-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one show dual antimalarial and anticancer activity (e.g., 85% inhibition of Aβ aggregation) via π-π stacking and hydrogen bonding .
Q. What analytical challenges arise when interpreting NMR data for this compound derivatives, and how are they addressed?
- Signal splitting : Overlapping peaks in crowded aromatic regions (δ 7–8 ppm) can be resolved using 2D NMR (COSY, HSQC) .
- Dynamic proton exchange : Broad NH peaks in DMSO-d6 are sharpened by adding deuterated acetic acid .
Methodological Guidance
Designing a robust biological assay for this compound’s antimalarial activity:
- Strain selection : Use drug-resistant Plasmodium falciparum strains (e.g., Dd2 or K1) to evaluate cross-resistance .
- Endpoint metrics : Measure IC via SYBR Green fluorescence assays, with artemisinin as a positive control .
Interpreting contradictory cytotoxicity data in cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
